2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE
Overview
Description
2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE is a complex organic compound that belongs to the class of sulfanilides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. These intermediates are then coupled through a series of reactions involving acylation and sulfonylation to form the final compound. Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The triazole and thiophene rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar sulfanilide structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a similar thiophene structure.
Uniqueness
What sets 2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE apart is its combination of a triazole ring, a thiophene ring, and a benzamide moiety. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-10-7-11(8-25-10)16-20-21-17(22(16)2)26-9-14(23)19-13-6-4-3-5-12(13)15(18)24/h3-8H,9H2,1-2H3,(H2,18,24)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXADJJCSTGHCFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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